molecular formula C9H10BrFO B13323757 3-(2-Bromo-3-fluorophenyl)propan-1-ol

3-(2-Bromo-3-fluorophenyl)propan-1-ol

Cat. No.: B13323757
M. Wt: 233.08 g/mol
InChI Key: APTJYJKYTJBTMY-UHFFFAOYSA-N
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Description

3-(2-Bromo-3-fluorophenyl)propan-1-ol is a brominated and fluorinated aromatic alcohol with the molecular formula C₉H₁₀BrFO. The compound features a propanol chain attached to a phenyl ring substituted with bromine at the ortho position (C2) and fluorine at the meta position (C3). This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

3-(2-bromo-3-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10BrFO/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1,3,5,12H,2,4,6H2

InChI Key

APTJYJKYTJBTMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-3-fluorophenyl)propan-1-ol typically involves the bromination and fluorination of a phenylpropane derivative. One common method is the reaction of 3-fluorophenylpropan-1-ol with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Bromo-3-fluorophenyl)propanal or 3-(2-Bromo-3-fluorophenyl)propanone.

    Reduction: Formation of 3-(2-Fluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-3-fluorophenyl)propan-1-ol is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-3-fluorophenyl)propan-1-ol involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-(2-Bromo-3-fluorophenyl)propan-1-ol and related brominated/fluorinated propanol derivatives:

Compound Name Molecular Formula CAS Number Molecular Weight Substituent Positions Key Properties/Applications
This compound C₉H₁₀BrFO 11973637* 233.08 g/mol Br (C2), F (C3) Intermediate for bioactive molecules; limited safety data
3-(2-Bromo-4-fluorophenyl)propan-1-ol C₉H₁₀BrFO 404575-32-2 233.08 g/mol Br (C2), F (C4) SDS available; acute toxicity data under GHS
3-(2-Bromo-6-fluorophenyl)propan-1-ol C₉H₁₀BrFO Not specified 233.08 g/mol Br (C2), F (C6) Commercial availability (Enamine Ltd); structural isomerism impacts reactivity
3-(4-Bromophenyl)propan-1-ol C₉H₁₁BrO 25574-11-2 215.09 g/mol Br (C4) Widely used in fragrance safety assessments; IFRA-regulated
3-(5-Bromo-1H-indol-3-yl)propan-1-ol C₁₁H₁₂BrNO Not specified 254.13 g/mol Br (C5), indole ring Specialty chemical for drug discovery

Key Differences and Implications

Substituent Position Effects :

  • The 2-bromo-3-fluoro isomer exhibits distinct electronic effects due to the proximity of Br and F, enhancing electrophilic aromatic substitution (EAS) reactivity compared to the 2-bromo-4-fluoro variant .
  • The absence of fluorine in 3-(4-bromophenyl)propan-1-ol reduces its polarity, making it more lipophilic and suitable for fragrance applications .

Safety and Regulatory Profiles :

  • 3-(4-Bromophenyl)propan-1-ol has established safety limits (IFRA) for use in cosmetics, while bromo-fluoro analogs lack comprehensive toxicological evaluations .

Synthetic Utility: Brominated indole derivatives (e.g., 3-(5-Bromo-1H-indol-3-yl)propan-1-ol) are prioritized in medicinal chemistry due to their bioactivity, whereas simpler bromo-fluoro propanols serve as intermediates .

Biological Activity

3-(2-Bromo-3-fluorophenyl)propan-1-ol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C10H12BrF
  • Molecular Weight : 243.11 g/mol
  • Structural Characteristics : The compound features a bromine and fluorine substituent on the phenyl ring, which may influence its biological interactions and efficacy.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like penicillin and tetracycline.

Microorganism MIC (µg/mL) Standard Control (MIC)
Staphylococcus aureus510 (Tetracycline)
Escherichia coli816 (Penicillin)
Candida albicans48 (Fluconazole)

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

A notable study reported the following findings:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12Apoptosis induction
HT-29 (Colon Cancer)15Cell cycle arrest

These results underscore the potential of this compound as an anticancer therapeutic agent.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in cell signaling pathways, leading to altered cellular functions. For instance, it has been shown to inhibit certain kinases that play critical roles in cancer cell survival and proliferation.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-bromo-3-fluorobenzaldehyde with propan-1-ol under acidic or basic conditions. This method allows for high yields and purity of the final product.

General Synthetic Route:

  • Reactants :
    • 2-bromo-3-fluorobenzaldehyde
    • Propan-1-ol
  • Conditions :
    • Acidic or basic catalyst
    • Temperature control to optimize yield

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the compound's efficacy against multi-drug resistant bacterial strains, revealing potent activity comparable to existing treatments .
  • Cancer Treatment Research :
    In vivo studies involving animal models demonstrated significant tumor reduction when treated with this compound, supporting its role in cancer therapy .

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